molecular formula C23H22N4O4S B4760180 N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide

N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide

Cat. No. B4760180
M. Wt: 450.5 g/mol
InChI Key: NQAJZGLUMSXWGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of specific phenylsulfonamides with various aldehydes or halogenated compounds under controlled conditions. For instance, the synthesis of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide was achieved through the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol, showcasing the general approach for synthesizing structurally similar compounds (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds often involves a variety of spectroscopic techniques such as IR, NMR (1H, 13C), and sometimes X-ray crystallography to confirm the synthesized compound's structure. The structural elucidation of these compounds provides insights into their potential biological activity and interaction with biological targets. For example, the structural and spectroscopic properties, including NBO, NLO, and NPA analysis of a sulfonamide compound, were thoroughly investigated, indicating the compound's optimized geometry and electronic properties (Ceylan et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including the Lossen and Beckmann rearrangements, which are influenced by their molecular structure and substituents. These reactions are crucial for the synthesis of diverse derivatives with potentially enhanced biological activities. The base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides exemplify the chemical versatility of these compounds (Fahmy et al., 1977).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for their formulation and application. These properties are often determined using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, stability, and hydrogen bonding capability, are key factors in their biological activity. Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides highlighted the importance of intra- and intermolecular hydrogen bonds in solution, indicating the compounds' potential interaction mechanisms with biological targets (Romero & Angela Margarita, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to proteins in the body and altering their function. The specific effects of this compound would need to be determined through biological testing .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through testing. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The potential uses of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further developed and optimized. This could involve modifying its structure to improve its activity or reduce side effects .

properties

IUPAC Name

5-[4-(4-hydroxyanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-15-6-7-16(14-21(15)32(30,31)24-12-13-28)22-19-4-2-3-5-20(19)23(27-26-22)25-17-8-10-18(29)11-9-17/h2-11,14,24,28-29H,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAJZGLUMSXWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
Reactant of Route 2
N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
Reactant of Route 3
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N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
Reactant of Route 4
N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
Reactant of Route 6
N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide

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